(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the (Z)-configuration in the ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido) group suggests a specific geometric isomerism that can influence the compound’s biological activity and chemical reactivity.
Mechanism of Action
Target of Action
The compound (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate primarily targets proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process for cell division . This interaction leads to changes in the normal functioning of the cell, often resulting in cell death .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target nature. For example, it can disrupt the normal cell cycle by inhibiting tubulin polymerization, leading to cell cycle arrest . It can also inhibit the function of Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple signaling pathways . Furthermore, it can inhibit TrxR, leading to an increase in oxidative stress within the cell .
Result of Action
The result of the action of this compound is the inhibition of cell division and disruption of multiple cellular processes, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. The trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
(Z)-Ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate has shown to have significant effects on various types of cells and cellular processes. For instance, compounds containing the TMP group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzo[d]thiazole derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acrylamido Group: The acrylamido group is attached through a condensation reaction between the benzo[d]thiazole ester and (Z)-3-(3,4,5-trimethoxyphenyl)acrylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acrylamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups at the benzo[d]thiazole core.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their substituents and biological activities.
Trimethoxyphenyl Derivatives: Compounds such as trimethoprim and trimethoxybenzene have similar trimethoxyphenyl groups but differ in their overall structure and applications.
Uniqueness
(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and geometric isomerism. This unique structure contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-30-21(26)14-7-8-15-18(12-14)31-22(23-15)24-19(25)9-6-13-10-16(27-2)20(29-4)17(11-13)28-3/h6-12H,5H2,1-4H3,(H,23,24,25)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHXTDZGAPBSPN-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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